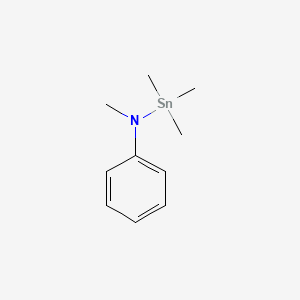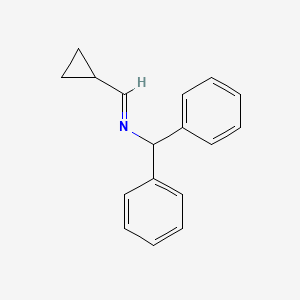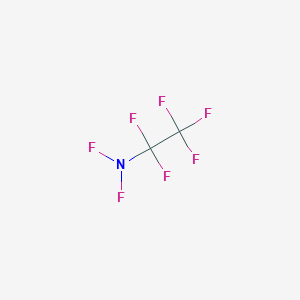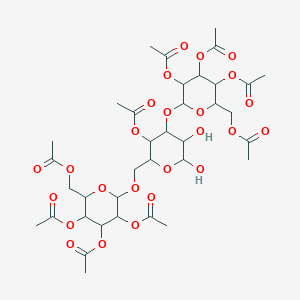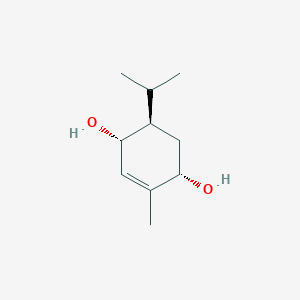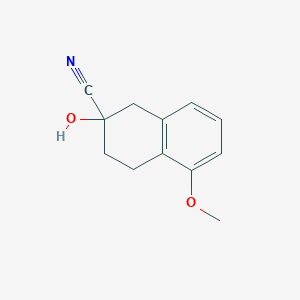
2-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-2-hydroxy-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-2-hydroxy-5-methoxy- is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a nitrile, hydroxyl, and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-2-hydroxy-5-methoxy- can be achieved through several synthetic routes. One common method involves the reduction of 2-Naphthalenecarbonitrile, 3,4-dihydro-6-methoxy- using appropriate reducing agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-2-hydroxy-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
2-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-2-hydroxy-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-2-hydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group may interact with enzymes or receptors. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative without the tetrahydro, hydroxyl, and methoxy groups.
1,2,3,4-Tetrahydronaphthalene: Lacks the nitrile, hydroxyl, and methoxy groups.
2-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-6-methoxy-: Similar but lacks the hydroxyl group.
Uniqueness
2-Naphthalenecarbonitrile, 1,2,3,4-tetrahydro-2-hydroxy-5-methoxy- is unique due to the presence of multiple functional groups that confer distinct chemical properties and reactivity
Properties
CAS No. |
2741-79-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3,4-dihydro-1H-naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-15-11-4-2-3-9-7-12(14,8-13)6-5-10(9)11/h2-4,14H,5-7H2,1H3 |
InChI Key |
HYWUUIHGIOSECA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


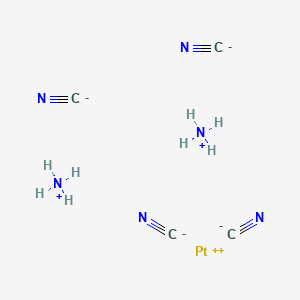

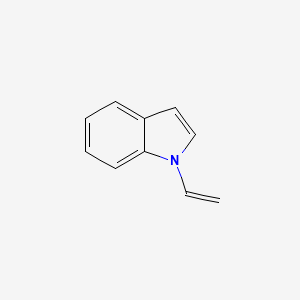
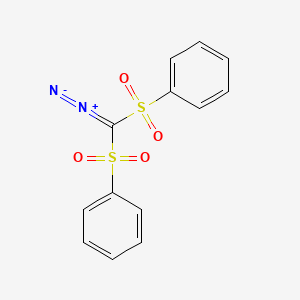
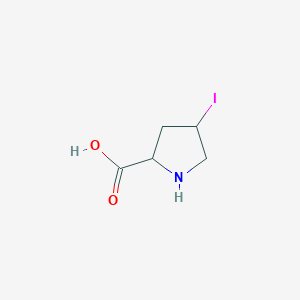

![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
